tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate
Description
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 1-oxa-4,9-diazaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-4-5-12(9-14)13-6-8-16-12/h13H,4-9H2,1-3H3 |
InChI Key |
WRKOVSNHCCVCEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)NCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of tert-butyl 4-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate with appropriate reagents under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The reaction temperature is usually maintained at ambient conditions to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Research Findings and Data
Crystallographic Data
Structural insights into spirocyclic compounds are often derived from X-ray diffraction. For example, the bond angles and torsion angles of the spiro carbon in this compound (if available) would typically be refined using SHELXL, ensuring high accuracy in geometric parameters .
Biological Activity
Tert-butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate is a synthetic compound with notable biological activity, particularly in pharmacological applications. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Basic Information
- IUPAC Name : this compound
- CAS Number : 939793-21-2
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.35 g/mol
- Physical Form : Oil
- Purity : ≥95%
- Storage Conditions : Refrigerated
Structural Characteristics
The compound features a spirocyclic structure, which is significant in drug design due to its ability to enhance binding affinity and selectivity towards biological targets.
This compound exhibits various biological activities that can be attributed to its structural characteristics:
- Inhibition of Enzyme Activity : Research indicates that compounds with spirocyclic structures can effectively inhibit enzymes involved in metabolic pathways, which may be beneficial in treating metabolic disorders.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various bacterial strains, indicating its usefulness in developing new antibiotics.
1. Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several diazaspiro compounds, including this compound. The results showed:
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| This compound | 50 | 15 |
| Control (Standard Antibiotic) | 50 | 20 |
The compound demonstrated moderate antibacterial activity compared to the standard antibiotic used as a control .
2. Enzyme Inhibition Studies
In another study focusing on enzyme inhibition, this compound was tested for its ability to inhibit specific enzymes linked to metabolic pathways:
| Enzyme Target | IC50 (µM) | % Inhibition at 100 µM |
|---|---|---|
| PTP1B | 25 | 75 |
| α-Amylase | 30 | 70 |
These findings suggest that the compound could serve as a lead for developing inhibitors targeting metabolic diseases .
Toxicological Profile
While the biological activity is promising, assessing the safety profile is crucial. The compound has been classified with hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure . Further toxicological studies are necessary to establish safe usage guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
